
Ala-boroPro
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ala-boroPro typically involves the coupling of D-alanine with a boronic acid derivative. One common method includes the reaction of 6-hydrazinylnicotinic acid with D-alanine, followed by coupling with a boronic acid derivative to form the final product . The reaction conditions often involve the use of coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale peptide synthesis techniques. These methods typically employ automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ala-boroPro undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters.
Reduction: The compound can be reduced under specific conditions to yield different boron-containing derivatives.
Substitution: The boronic acid group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, reduced boron derivatives, and substituted boronic acid compounds .
Scientific Research Applications
Ala-boroPro has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex boron-containing molecules.
Biology: Serves as a potent inhibitor of fibroblast activation protein, making it useful in studying the tumor microenvironment.
Medicine: Employed in cancer imaging and therapy due to its high affinity for fibroblast activation protein.
Industry: Utilized in the development of radiopharmaceuticals for diagnostic imaging.
Mechanism of Action
Ala-boroPro exerts its effects by inhibiting fibroblast activation protein, a serine protease involved in the degradation of extracellular matrix components. The compound binds to the active site of fibroblast activation protein, preventing its enzymatic activity. This inhibition disrupts the tumor microenvironment, leading to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
Val-boroPro: Another boronic acid-based inhibitor with similar inhibitory effects on fibroblast activation protein.
N-acyl-Gly-boroPro: A related compound with a different acyl group, affecting its binding affinity and selectivity.
N-(4-quinolinoyl)-D-alanine-boroproline: A derivative with enhanced binding affinity for fibroblast activation protein.
Uniqueness
Ala-boroPro is unique due to its high selectivity for fibroblast activation protein over other proteases, making it a highly effective tool for cancer imaging and therapy. Its boronic acid moiety allows for versatile chemical modifications, enabling the development of various derivatives with improved properties .
Properties
Molecular Formula |
C7H15BN2O3 |
|---|---|
Molecular Weight |
186.02 g/mol |
IUPAC Name |
[(2R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C7H15BN2O3/c1-5(9)7(11)10-4-2-3-6(10)8(12)13/h5-6,12-13H,2-4,9H2,1H3/t5-,6-/m0/s1 |
InChI Key |
WDFZXMUIFGGBQF-WDSKDSINSA-N |
Isomeric SMILES |
B([C@@H]1CCCN1C(=O)[C@H](C)N)(O)O |
Canonical SMILES |
B(C1CCCN1C(=O)C(C)N)(O)O |
Synonyms |
Ala-boroPro alanylpyrrolidine-boronic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


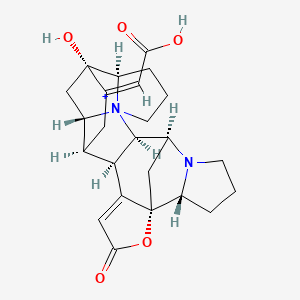
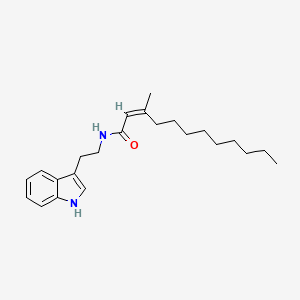

![N-[(2S,3R,4S,5R,6R)-2-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-3,5-dihydroxy-6-methyloxan-4-yl]-N-methylacetamide](/img/structure/B1245520.png)
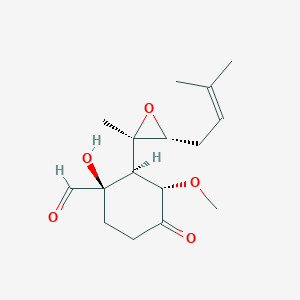

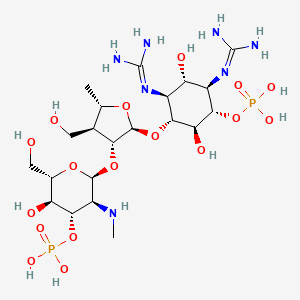
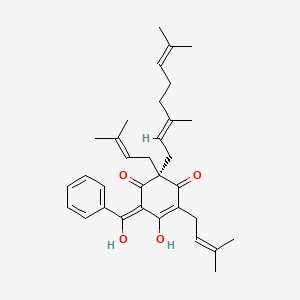
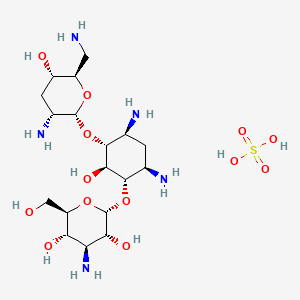
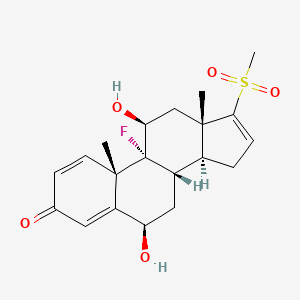

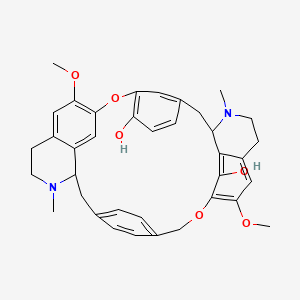
![(1R,6aS,8S,10aS,12aR)-10a,12a-dimethyl-1-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,6a,7,8,9,10,11,12-dodecahydronaphtho[1,2-h]quinolin-8-ol](/img/structure/B1245535.png)

